![molecular formula C25H28N6O4 B2518555 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione CAS No. 376374-25-3](/img/no-structure.png)
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione is a useful research compound. Its molecular formula is C25H28N6O4 and its molecular weight is 476.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiovascular Activity
Compounds structurally related to the one , such as 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione derivatives, have been synthesized and tested for their cardiovascular activity, demonstrating significant prophylactic antiarrhythmic activity and hypotensive effects. These compounds also showed weak affinity for alpha1- and alpha2-adrenoreceptors, indicating potential applications in cardiovascular research and treatment strategies (Chłoń-Rzepa et al., 2004).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
A series of 8-substituted methylxanthine derivatives, sharing a core resemblance to the compound of interest, have been explored for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some derivatives demonstrated significant activity against various cancer cell lines and HIV-1, as well as antimicrobial effectiveness against certain strains, pointing to potential applications in developing novel therapeutic agents (Rida et al., 2007).
Psychotropic Activity
Research into 8-aminoalkyl derivatives of purine-2,6-dione with modifications at the 7 position has shown potential psychotropic activity, particularly as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These findings suggest applications in designing new treatments for mood disorders, such as depression and anxiety, by targeting serotonin pathways (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Further studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have revealed significant analgesic and anti-inflammatory effects, surpassing those of traditional drugs like acetylic acid. This research opens avenues for developing new classes of analgesic and anti-inflammatory agents, enhancing our arsenal against chronic pain and inflammation (Zygmunt et al., 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione' involves the condensation of 2-methylphenol with 3-chloropropanol to form 2-methylphenoxypropanol. This intermediate is then reacted with 7-bromo-1,3-dimethyl-8-(2-hydroxypropyl)xanthine to form the desired compound through a series of reactions involving hydrazine hydrate, acetic anhydride, and sodium hydroxide.", "Starting Materials": [ "2-methylphenol", "3-chloropropanol", "7-bromo-1,3-dimethyl-8-(2-hydroxypropyl)xanthine", "hydrazine hydrate", "acetic anhydride", "sodium hydroxide" ], "Reaction": [ "2-methylphenol is condensed with 3-chloropropanol in the presence of a base to form 2-methylphenoxypropanol.", "2-methylphenoxypropanol is reacted with 7-bromo-1,3-dimethyl-8-(2-hydroxypropyl)xanthine in the presence of a base to form the corresponding bromo compound.", "The bromo compound is then reacted with hydrazine hydrate in the presence of acetic anhydride to form the corresponding hydrazine derivative.", "The hydrazine derivative is then treated with sodium hydroxide to form the final compound '7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione'." ] } | |
| 376374-25-3 | |
Molecular Formula |
C25H28N6O4 |
Molecular Weight |
476.537 |
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N6O4/c1-16-10-8-9-13-20(16)35-15-19(32)14-31-21-22(29(3)25(34)30(4)23(21)33)26-24(31)28-27-17(2)18-11-6-5-7-12-18/h5-13,19,32H,14-15H2,1-4H3,(H,26,28)/b27-17- |
InChI Key |
GUKATGUIVISIMO-PKAZHMFMSA-N |
SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


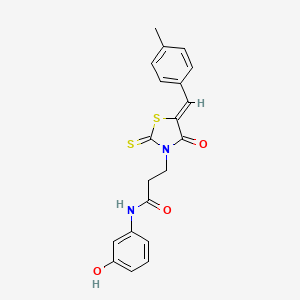
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)
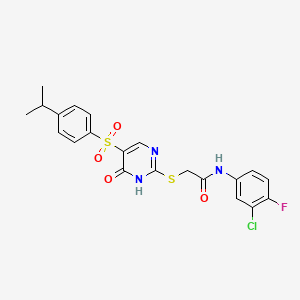
![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)
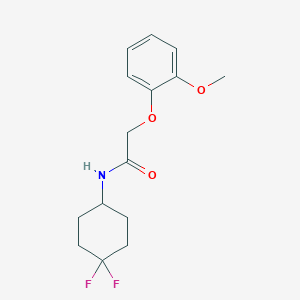
![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2518480.png)
![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)
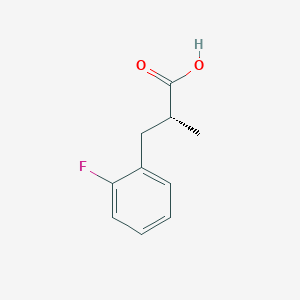
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)
![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)


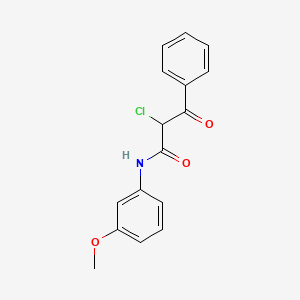
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)
